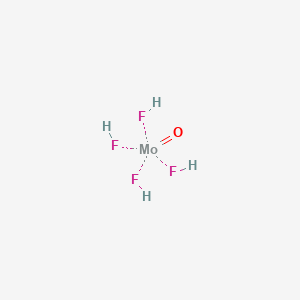

tetrafluoro(oxo)molybdenum

Description

Properties

CAS No. |

14459-59-7 |

|---|---|

Molecular Formula |

F4MoO F4H4MoO |

Molecular Weight |

192 g/mol |

IUPAC Name |

oxomolybdenum;tetrahydrofluoride |

InChI |

InChI=1S/4FH.Mo.O/h4*1H;; |

InChI Key |

HCUBBWLKCMNCRQ-UHFFFAOYSA-N |

SMILES |

O=[Mo].F.F.F.F |

Canonical SMILES |

O=[Mo].F.F.F.F |

Synonyms |

Molybdenum fluoride oxide |

Origin of Product |

United States |

Synthetic Methodologies for Tetrafluoro Oxo Molybdenum and Its Derivatives

Classical and Emerging Synthesis of MoF4O

Tetrafluoro(oxo)molybdenum, also known as molybdenum oxide tetrafluoride (MoOF₄), is a key precursor in molybdenum chemistry. Its synthesis is primarily achieved through three main pathways: halogenation of molybdenum oxides, reactions involving higher molybdenum fluorides, and halogen-oxygen exchange reactions.

Halogenation of Molybdenum Oxides

The direct halogenation of molybdenum oxides, particularly molybdenum trioxide (MoO₃), represents a fundamental approach to synthesizing MoOF₄. This method involves reacting MoO₃ with a suitable fluorinating agent. The reaction can be generalized as follows:

MoO₃ + Fluorinating Agent → MoOF₄ + Byproducts

The choice of fluorinating agent is critical and influences the reaction conditions and the purity of the final product. Common fluorinating agents include sulfur tetrafluoride (SF₄), carbon tetrafluoride (CF₄), and others. The reaction with SF₄, for instance, proceeds effectively to yield MoOF₄.

It is important to note that the reaction conditions, such as temperature and pressure, must be carefully controlled to prevent the formation of other molybdenum oxyfluorides or molybdenum hexafluoride (MoF₆). The presence of moisture can also lead to the formation of hydrated species or further hydrolysis to compounds like MoO₂F₂. wikipedia.orgrsc.org

Reactivity of Higher Molybdenum Fluorides (e.g., Molybdenum Hexafluoride Precursors)

Molybdenum hexafluoride (MoF₆) serves as a common and versatile precursor for the synthesis of MoOF₄. wikipedia.org The controlled partial hydrolysis of MoF₆ is a widely used method. This reaction involves the careful addition of a stoichiometric amount of water or a water source, such as a hydrated salt, to a solution of MoF₆.

MoF₆ + H₂O → MoOF₄ + 2HF

This reaction is often carried out in an inert solvent. One of the challenges of this method is controlling the stoichiometry to avoid the formation of di- or tri-substituted products like molybdenum dioxydifluoride (MoO₂F₂). wikipedia.orgrsc.org

Another approach involves the reaction of MoF₆ with a source of oxide ions, such as (Me₃Si)₂O, in an anhydrous solvent like acetonitrile (B52724) (MeCN). researchgate.net This reaction provides a more controlled route to MoOF₄ and is particularly useful for the in-situ generation of MoOF₄ for subsequent reactions with donor ligands. researchgate.net The reaction proceeds as follows:

MoF₆ + (Me₃Si)₂O → MoOF₄ + 2Me₃SiF

The resulting [MoOF₄(MeCN)] adduct is a convenient synthon for further chemical transformations. researchgate.net

Halogen-Oxygen Exchange Pathways

Halogen-oxygen exchange reactions provide an alternative route to MoOF₄. These reactions typically involve starting with a molybdenum halide, such as molybdenum pentachloride (MoCl₅) or molybdenum oxytetrachloride (MoOCl₄), and treating it with a fluorinating agent. For instance, the reaction of MoOCl₄ with a fluoride (B91410) source can lead to the exchange of chlorine atoms for fluorine atoms.

The reaction of MoOCl₄ with certain ligands can also lead to reduction and the formation of oxomolybdenum(V) complexes. soton.ac.uk Therefore, careful selection of reactants and conditions is necessary to favor the desired halogen-oxygen exchange and formation of MoOF₄.

Preparation of Functionalized this compound Complexes

The Lewis acidic nature of the molybdenum center in MoOF₄ allows for the formation of a wide range of coordination complexes with various donor ligands. These functionalized complexes exhibit diverse reactivity and are important in various catalytic applications.

Coordination to Neutral Donor Ligands (e.g., N-donors, O-donors)

MoOF₄ readily forms adducts with a variety of neutral nitrogen- and oxygen-donor ligands. The reaction of [MoOF₄(MeCN)], generated in situ from MoF₆ and (Me₃Si)₂O in acetonitrile, with monodentate O-donor ligands such as tetrahydrofuran (B95107) (thf), triphenylphosphine (B44618) oxide (Ph₃PO), trimethylphosphine (B1194731) oxide (Me₃PO), dimethylformamide (dmf), and dimethyl sulfoxide (B87167) (dmso) in a 1:1 molar ratio under anhydrous conditions yields six-coordinate [MoOF₄(L)] complexes. researchgate.net

In the presence of moisture, the reaction can lead to the formation of [MoO₂F₂(L)₂] complexes. researchgate.net With bidentate N-donor ligands like 2,2'-bipyridyl (bipy), the insoluble, likely seven-coordinate complex [MoOF₄(bipy)] is formed. researchgate.net

The following table summarizes some of the synthesized [MoOF₄(L)] and related complexes:

| Ligand (L) | Complex | Coordination | Reference |

| Acetonitrile (MeCN) | [MoOF₄(MeCN)] | 6 | researchgate.net |

| Tetrahydrofuran (thf) | [MoOF₄(thf)] | 6 | researchgate.net |

| Triphenylphosphine oxide (Ph₃PO) | [MoOF₄(OPPh₃)] | 6 | researchgate.net |

| Trimethylphosphine oxide (Me₃PO) | [MoOF₄(OPMe₃)] | 6 | researchgate.net |

| Dimethylformamide (dmf) | [MoOF₄(dmf)] | 6 | researchgate.net |

| Dimethyl sulfoxide (dmso) | [MoOF₄(dmso)] | 6 | researchgate.net |

| 2,2'-bipyridyl (bipy) | [MoOF₄(bipy)] | 7 (probable) | researchgate.net |

| Pyridine (B92270) (py) | [MoOF(pyridine)₄]BF₄ | 6 |

This table is based on available research data and is not exhaustive.

It is important to note that reactions with phosphines, arsines, or thioethers can lead to the reduction of Mo(VI) in MoOF₄. soton.ac.uk

Synthesis of Peroxo and Alkylidene Derivatives

Peroxo Derivatives:

Peroxo-molybdenum complexes are significant in oxidation catalysis. The synthesis of oxo-peroxo molybdenum(VI) complexes can be achieved by reacting molybdenum trioxide (MoO₃) with hydrogen peroxide (H₂O₂). google.com These peroxo complexes, often stabilized by other ligands, are effective catalysts for various oxidation reactions. google.comrsc.org For example, a distorted pentagonal bipyramidal complex, [MoO(O₂)(QO)₂] (where QO is 8-quinolinolate), has been shown to catalyze the oxidation of methylbenzenes. rsc.org

Alkylidene Derivatives:

Molybdenum oxo alkylidene complexes are important catalysts for olefin metathesis. nih.govresearchgate.net One synthetic route involves the addition of water to a molybdenum alkylidyne complex. For instance, the reaction of Mo(CAr)[OCMe(CF₃)₂]₃(1,2-dimethoxyethane) with one equivalent of water in the presence of PPhMe₂ leads to the formation of Mo(O)(CHAr)[OCMe(CF₃)₂]₂(PPhMe₂). nih.govmit.edu The addition of water alone can produce a dimeric alkylidyne hydroxide (B78521) complex, which upon reaction with a phosphine (B1218219) like PMe₃, converts to the alkylidene oxo complex. nih.govmit.edu

Another strategy for synthesizing molybdenum oxo alkylidene complexes involves starting from precursors like Mo(O)(CHAr)Cl₂(PMe₃), which can be further functionalized by reacting with alkoxides. nih.gov Cationic molybdenum oxo alkylidene complexes stabilized by N-heterocyclic carbenes (NHCs) have also been developed and show high activity in olefin metathesis. nih.gov

Formation of Adducts with Fluorine Donors (e.g., Xenon Difluoride)

This compound (MoOF₄) exhibits Lewis acidic character, acting as a fluoride ion acceptor to form adducts with strong fluorine donors. A notable example is its reaction with xenon difluoride (XeF₂). Adducts with stoichiometries of XeF₂·MoOF₄ and XeF₂·2MoOF₄ have been successfully prepared. researchgate.net

The formation and structure of these adducts have been investigated primarily through fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy in solvents like bromine pentafluoride (BrF₅) and sulfuryl chloride fluoride (SO₂ClF). researchgate.net At low temperatures in SO₂ClF solution, equilibria involving higher-order adducts, specifically XeF₂·nMoOF₄ where n can be up to 4, have been observed. researchgate.net Structural analysis indicates the presence of XeF⋯M bridges, which are non-labile on the NMR timescale at lower temperatures. researchgate.net

Comparative studies with its tungsten analogue, WOF₄, have also been conducted. Based on ¹⁹F and ¹²⁹Xe NMR chemical shifts, it has been deduced that WOF₄ is a stronger fluoride acceptor than MoOF₄ towards XeF₂. uleth.ca The Raman spectra of the solid adducts have been interpreted in terms of covalent fluorine-bridged structures. researchgate.net

Table 1: Adducts of this compound with Xenon Difluoride

| Stoichiometry | Method of Characterization | Structural Features |

|---|---|---|

| XeF₂·MoOF₄ | ¹⁹F NMR Spectroscopy, Raman Spectroscopy | Contains non-labile XeF⋯M bridges. researchgate.net |

| XeF₂·2MoOF₄ | ¹⁹F NMR Spectroscopy, Raman Spectroscopy | Contains non-labile XeF⋯M bridges. researchgate.net |

Strategies for Controlling Molybdenum Oxidation States and Ligand Environments in Oxofluoride Synthesis

The synthesis of molybdenum oxofluorides with specific oxidation states and ligand environments is a significant challenge due to the high reactivity and oxidative power of many precursors. uleth.ca Nevertheless, several strategies have been developed to exert control over these parameters.

Control of the molybdenum oxidation state is crucial as it dictates the electronic and, consequently, the chemical properties of the resulting compound. In many enzymatic and catalytic redox reactions, molybdenum cycles between the +4 and +6 oxidation states. nih.gov In synthetic chemistry, achieving a specific oxidation state often involves the careful selection of starting materials and reaction conditions. For instance, the direct fluorination of molybdenum dioxide (MoO₂) can be employed to generate molybdenum oxyfluoride phases. researchgate.net Conversely, starting with molybdenum(VI) compounds, such as MoF₆ or MoO₂Cl₂, and reacting them with appropriate ligands can yield stable Mo(VI) oxofluoride complexes. tum.dersc.org The synthesis of molybdenum oxide nanoparticles has also demonstrated that the oxidation state can be modified by controlling post-synthesis heat treatment. nih.gov

The ligand environment around the molybdenum center is equally important and can be tailored through various synthetic approaches. The use of N- and O-donor ligands has been shown to form stable neutral adducts with MoOF₄. researchgate.net For example, MoOF₄ reacts with pyridine to form hexacoordinate MoOF₄(NC₅H₅) and heptacoordinate MoOF₄(NC₅H₅)₂ adducts. nih.gov The synthesis of binuclear molybdenum fragments like {Mo₂S₂O₂}²⁺ with labile ligands such as N,N-dimethylformamide (DMF) provides a source for creating new chalcogenide oxide clusters in non-aqueous media. researchgate.net Furthermore, the reaction of MoOF₄ with alkali metal fluorides in anhydrous hydrogen fluoride can lead to the formation of various anionic species, including [MoOF₅]⁻, [Mo₂O₂F₉]⁻, and [MoOF₆]²⁻, depending on the fluoride concentration. tum.deresearchgate.net This demonstrates how the ligand environment can be controlled by adjusting reactant stoichiometries and solvent systems.

Table 2: Synthetic Strategies for Controlling Molybdenum Oxidation State and Ligand Environment

| Starting Material(s) | Reagents/Conditions | Resulting Species/Features | Oxidation State | Reference(s) |

|---|---|---|---|---|

| MoO₂ | Direct Fluorination | Amorphous molybdenum oxyfluoride phases | Mixed | researchgate.net |

| MoOF₄ | Xenon Difluoride (XeF₂) | Adducts (e.g., XeF₂·MoOF₄) | VI | researchgate.net |

| MoOF₄ | Pyridine (C₅H₅N) | Neutral adducts (e.g., MoOF₄(NC₅H₅)) | VI | nih.gov |

| MoOF₄ | Alkali Metal Fluorides (MF) in aHF | Anionic species (e.g., [Mo₂O₂F₉]⁻) | VI | tum.deresearchgate.net |

| (Me₄N)₂[Mo₂O₂S₈] | HCl(g), then DMF | [Mo₂S₂O₂Cl₃(DMF)₃]⁻ | V | researchgate.net |

Structural and Spectroscopic Characterization of Tetrafluoro Oxo Molybdenum Systems

Advanced Structural Determination Techniques

The precise determination of the three-dimensional arrangement of atoms within tetrafluoro(oxo)molybdenum systems has been largely accomplished through single-crystal X-ray diffraction studies. This powerful technique has provided invaluable insights into the formation of various adducts and derivatives, showcasing a range of structural architectures from simple monomers to complex polymers.

Single Crystal X-ray Diffraction Studies of MoF₄O Adducts and Derivatives

One notable example is the adduct formed between molybdenum oxytetrafluoride and antimony pentafluoride, MoF₄O·SbF₅. X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic space group P2₁/n. wikipedia.org The structure is characterized by a polymeric zigzag chain where molybdenum and antimony atoms are linked through fluorine bridges. wikipedia.org

Adducts with neutral O-donor ligands, such as phosphine (B1218219) oxides, have also been structurally characterized. For instance, the crystal structure of [MoOF₄(Ph₃PO)] has been determined, showing a six-coordinate molybdenum center with the triphenylphosphine (B44618) oxide ligand positioned trans to the Mo=O bond. nih.gov The molybdenum atom is slightly displaced out of the plane formed by the four fluorine atoms towards the oxo ligand. nih.gov The formation of acetonitrile (B52724) adducts, such as CH₃CN·MoOF₄, has also been confirmed through reactions of molybdenum hexafluoride with hexamethyldisiloxane (B120664) in acetonitrile. wikipedia.org

The following table summarizes the crystallographic data for selected this compound adducts and derivatives.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| MoF₄O·SbF₅ | Monoclinic | P2₁/n | a = 7.470(8) Å, b = 10.40(2) Å, c = 9.606(9) Å, β = 93.13(30)° | wikipedia.org |

| [MoOF₄(Ph₃PO)] | - | - | Isomorphous with [WOF₄(Ph₃PO)] | nih.gov |

| Na₁.₅Ag₁.₅MoO₃F₃ | Rhombohedral | R3̅ | Supercell doubling of the c-axis compared to LiNbO₃ structure | acs.org |

Elucidation of Monomeric, Dimeric, and Polymeric Architectures

The structural chemistry of this compound systems is diverse, encompassing monomeric, dimeric, and polymeric architectures depending on the specific compound and its solid-state packing.

Polymeric Architectures: Molybdenum oxytetrafluoride (MoOF₄) itself exhibits a polymeric structure in the solid state. wikipedia.org X-ray crystallography has shown that it consists of infinite chains of molybdenum atoms linked by cis-bridging fluorine atoms. wikipedia.orgresearchgate.net This arrangement results in each molybdenum center achieving a distorted octahedral coordination. wikipedia.org Another example of a polymeric structure is found in the adduct MoF₄O·SbF₅, which forms a zigzag chain of alternating molybdenum and antimony atoms connected by fluorine bridges. wikipedia.orgle.ac.uk

Dimeric Architectures: Dimeric structures are also observed in molybdenum oxyfluoride chemistry. For example, the reaction of [MoOF₄(Me₃PO)] can lead to the formation of the dimer [Mo₂O₄F₂(μ-F)₂(Me₃PO)₂]. nih.gov This structure is related to the known anion [Mo₂O₄F₄(μ-F)₂]²⁻, where two terminal fluorine atoms are replaced by trimethylphosphine (B1194731) oxide ligands. nih.gov Theoretical studies on the homodimers of MoF₄O suggest a "Dual-X" configuration with a pair of equivalent O–Mo⋯F wolfium bonds as the most stable arrangement. rsc.org

Monomeric Architectures: In the gas phase, MoOF₄ exists as a monomer with a square-pyramidal geometry. nih.gov The formation of monomeric complexes in the solid state is typically achieved through coordination with suitable ligands that prevent the formation of bridging interactions. For instance, dioxidomolybdenum(VI) complexes with certain tridentate hydrazone ligands adopt monomeric, distorted square pyramidal or octahedral structures. wikiwand.comcnr.it Similarly, high-spin Mn(V)-oxo complexes can exist as monomers. nih.gov

Analysis of Coordination Geometries and Bond Parameters

In the polymeric structure of MoOF₄, each molybdenum atom is in a distorted octahedral environment, coordinated to one terminal oxygen atom, three terminal fluorine atoms, and two bridging fluorine atoms. wikipedia.org For the adduct MoF₄O·SbF₅, the molybdenum atom is also in a distorted octahedral environment. wikipedia.org

In monomeric and dimeric complexes, the coordination sphere is completed by various ligands. For example, in trans-[Mo(O)F(pyridine)₄]⁺, the molybdenum center is coordinated to one oxo group, one fluorine atom, and four pyridine (B92270) ligands in a distorted octahedral geometry. wikipedia.org

The Mo=O bond is consistently short, indicative of a strong triple bond character, with bond lengths typically in the range of 1.66 to 1.68 Å. wikipedia.orgutwente.nl The Mo-F bond lengths vary depending on whether the fluorine atom is terminal or bridging. Terminal Mo-F bonds are shorter than bridging Mo-F bonds.

The following interactive table provides a summary of selected bond lengths and angles in this compound systems.

| Compound | Bond | Bond Length (Å) | Bond Angle (°) | Angle | Reference |

|---|---|---|---|---|---|

| trans-Mo(O)F(py)₄·0.64CH₃OH | Mo=O | ~1.67 | - | - | wikipedia.org |

| Mo-F | - | - | - | wikipedia.org | |

| [Mo(PNPMe-iPr)(O)I]SbF₆ | Mo=O | 1.663(2) | O1–Mo1–N1 | 108.67(11) | |

| Mo-N | 2.143(2) | O1–Mo1–P2 | 104.89(8) | ||

| Mo-P1 | 2.4455(8) | P2–Mo1–P1 | 144.81(3) | ||

| Mo-I | 2.7359(4) | O1–Mo1–I1 | 108.40(9) |

Vibrational Spectroscopic Probes for Mo-O and Mo-F Linkages

Vibrational spectroscopy, including infrared (IR) and Raman techniques, serves as a crucial tool for characterizing the bonding within this compound compounds. These methods are particularly sensitive to the stretching frequencies of the molybdenum-oxygen (Mo-O) and molybdenum-fluorine (Mo-F) bonds, providing valuable information about bond strength and coordination environment.

Infrared (IR) Spectroscopy Analysis of Stretching Frequencies

Infrared spectroscopy is widely used to identify the characteristic vibrational modes of functional groups within a molecule. In this compound systems, the most prominent and diagnostic IR absorption band corresponds to the Mo=O stretching vibration.

This stretching frequency is typically observed in the range of 950 to 1020 cm⁻¹. nih.govwikipedia.org The exact position of this band is sensitive to the coordination environment of the molybdenum atom. For example, in the adduct [MoOF₄(thf)], the Mo=O stretch appears at 1016 cm⁻¹, while in [MoOF₄(Ph₃PO)] it is found at 990 cm⁻¹. nih.gov The IR spectrum of trans-[MoOF(pyridine)₄]BPh₄ shows the Mo=O stretching frequency at 953 cm⁻¹. wikipedia.org

The Mo-F stretching vibrations are generally found at lower frequencies, typically in the range of 600 to 700 cm⁻¹. nih.gov For instance, in [MoOF₄(thf)], a strong band at 675 cm⁻¹ is assigned to the Mo-F stretch. nih.gov

The following interactive table presents a selection of IR stretching frequencies for various this compound compounds.

| Compound | ν(Mo=O) (cm⁻¹) | ν(Mo-F) (cm⁻¹) | Reference |

|---|---|---|---|

| [MoOF₄(thf)] | 1016 | 675 | nih.gov |

| [MoOF₄(Ph₃PO)] | 990 | 640 | nih.gov |

| [MoOF₄(Me₃PO)] | 970 | 606 | nih.gov |

| trans-[MoOF(pyridine)₄]BPh₄ | 953 | 475 | wikipedia.org |

| [Mo(PNPMe-iPr)(O)I]SbF₆ | 955 | - |

Raman Spectroscopy Characterization

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying symmetric vibrations and bonds with high polarizability. mdpi.comupce.cz In this compound systems, Raman spectroscopy can be used to probe the Mo=O and Mo-F vibrations.

For trans-[MoOF(pyridine)₄]BPh₄, the Raman spectrum shows the Mo=O stretching mode at 953 cm⁻¹, which is consistent with the IR data. wikipedia.org The Mo-F stretching vibration in this complex is observed at 475 cm⁻¹. wikipedia.org In the adduct MoF₄O·SbF₅, Raman spectroscopy has also been used for characterization. wikipedia.orgcnr.it

The following interactive table summarizes characteristic Raman shifts for this compound compounds.

| Compound | Raman Shift (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| trans-[MoOF(pyridine)₄]BPh₄ | 953 | ν(Mo=O) | wikipedia.org |

| 475 | ν(Mo-F) | wikipedia.org | |

| MoF₄O·SbF₅ | - | Characterized | wikipedia.orgcnr.it |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure, dynamics, and chemical environment of this compound systems. By probing different nuclei such as ¹⁹F, ⁹⁵Mo, ¹H, and ¹³C, a comprehensive picture of the molecular framework and ligand interactions can be assembled.

Fluorine-19 NMR Studies of Fluorine Environments and Exchange Dynamics

Fluorine-19 (¹⁹F) NMR is exceptionally informative for studying this compound complexes due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orghuji.ac.ilaiinmr.com The chemical shifts observed in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. wikipedia.orgalfa-chemistry.com In octahedral [MoOF₄(L)] complexes, where L is a neutral donor ligand, the fluorine atoms are in a cis arrangement relative to the oxo group, resulting in two distinct fluorine environments: one fluorine (Fₐₓ) trans to the oxo ligand and four equivalent fluorines (Fₑᑫ) cis to the oxo ligand.

However, in solution, these complexes often exhibit dynamic behavior. Fluorine exchange can occur, leading to the coalescence of signals at higher temperatures. At low temperatures, where exchange is slow on the NMR timescale, separate resonances for the axial and equatorial fluorines can be resolved. For many [MoOF₄(L)] adducts, a single, sharp singlet is observed in the ¹⁹F NMR spectrum at room temperature, indicating that any exchange process is rapid. soton.ac.uk For instance, the ¹⁹F{¹H} NMR spectrum of [MoOF₄(Ph₃PO)] in acetonitrile shows a singlet at +139 ppm, accompanied by weak ⁹⁵Mo satellites with a coupling constant (¹J(Mo-F)) of 65 Hz. soton.ac.uk

Adducts of MoOF₄ with xenon difluoride (XeF₂) have also been studied by ¹⁹F NMR, revealing equilibria involving species like XeF₂·nMoOF₄ (where n = 1-4) in SO₂ClF solution at low temperatures. researchgate.netresearchgate.net These studies demonstrate the formation of XeF···M bridges that are non-labile on the NMR timescale at these temperatures. researchgate.net

Table 1: Representative ¹⁹F NMR Data for this compound(VI) Complexes

| Compound | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (¹J(Mo-F), Hz) |

| [MoOF₄(Ph₃PO)] | CD₃CN | +139.0 | 65 |

| [MoOF₄(Me₃PO)] | CD₂Cl₂ | +143.1 | 67 |

| [MoOF₄(thf)] | CD₂Cl₂ | +143.1 | 67 |

Data sourced from Levason et al., 2017. soton.ac.uk

Molybdenum-95 NMR Investigations of Molybdenum Coordination Sphere

Molybdenum-95 (⁹⁵Mo) NMR spectroscopy provides direct insight into the coordination environment of the molybdenum center. nih.gov Although ⁹⁵Mo has a low gyromagnetic ratio and a significant quadrupole moment (I = 5/2), which can lead to broad lines, it offers a very wide chemical shift range of over 7000 ppm, making it highly sensitive to changes in the ligand sphere, oxidation state, and coordination geometry. nih.govchemrxiv.org

For diamagnetic Mo(VI) complexes like those derived from this compound, the ⁹⁵Mo chemical shift is a powerful tool for characterization. soton.ac.uk The coordination of different neutral ligands (L) to the MoOF₄ fragment results in distinct chemical shifts. For example, the complex [MoOF₄(Ph₃PO)] exhibits a quintet in its ⁹⁵Mo NMR spectrum at -270.0 ppm due to coupling with the four equivalent fluorine atoms. soton.ac.uk This contrasts sharply with the related dioxo complex, [MoO₂F₂(Ph₃PO)₂], which shows a triplet at -114 ppm. soton.ac.uk This demonstrates the utility of ⁹⁵Mo NMR in distinguishing between different oxofluoro species in solution. soton.ac.uk The chemical shift is influenced by the electron-donating ability of the coordinated ligands; stronger donors generally lead to increased shielding and a shift to lower frequency (more negative ppm values). nih.govchemrxiv.org

Table 2: ⁹⁵Mo NMR Data for Selected this compound(VI) Complexes

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity |

| [MoOF₄(Ph₃PO)] | CD₃CN | -270.0 | Quintet |

| [MoOF₄(Me₃PO)] | CD₂Cl₂ | -271.6 | Quintet |

Data sourced from Levason et al., 2017. soton.ac.uk

Proton and Carbon NMR for Organic Ligands in Complexes

While ¹⁹F and ⁹⁵Mo NMR probe the inorganic core of the complex, Proton (¹H) and Carbon-13 (¹³C) NMR are essential for characterizing the organic ligands coordinated to the this compound moiety. soton.ac.uk These techniques confirm the presence and structure of the ligand and can provide evidence of its coordination to the metal center.

Upon coordination, the chemical shifts of the protons and carbons in the organic ligand typically change compared to the free, uncoordinated ligand. researchgate.netecust.edu.cn For instance, in complexes of the type [MoOF₄(L)], where L is an organic ligand like pyridine, acetonitrile, or triphenylphosphine oxide, the ¹H and ¹³C NMR signals of the ligand will be affected by the electron-withdrawing nature of the [MoOF₄] group. soton.ac.ukuleth.ca This can lead to downfield shifts of the ligand's resonances.

For example, the ¹H NMR spectrum of the acetonitrile ligand in [MoOF₄(MeCN)] shows a singlet at 1.97 ppm in CD₃CN. soton.ac.uk In more complex ligands, such as pyridine, hindered rotation about the Mo-N bond can sometimes be observed at low temperatures, leading to more complex spectra as the symmetry is lowered. uleth.ca ¹³C NMR provides complementary information, confirming the carbon skeleton of the ligand and showing shifts upon coordination. researchgate.netbhu.ac.in

Electronic Spectroscopy and Redox Characterization

Electronic spectroscopy provides information about the electronic structure and bonding in this compound systems, while redox characterization techniques like EPR spectroscopy are vital for studying related paramagnetic species.

UV-Visible Absorption and Luminescence Spectroscopy

The electronic spectra of Mo(VI) oxo complexes, including this compound derivatives, are typically dominated by intense ligand-to-metal charge transfer (LMCT) transitions in the ultraviolet region. lookchem.comresearchgate.net These transitions involve the excitation of an electron from a filled ligand-based orbital (often from the oxo or fluoro ligands) to an empty d-orbital on the Mo(VI) center. The energy of these LMCT bands is sensitive to the nature of the other ligands in the coordination sphere.

While many Mo(VI) compounds are not known for strong luminescence, related Mo(IV) and Mo(V) oxo complexes can exhibit luminescence. rsc.orgresearchgate.netrsc.orgacs.org For example, the related complex trans-[MoOF(pyridine)₄]BPh₄, a Mo(IV) species, displays a broad luminescence band with a maximum at 13000 cm⁻¹. rsc.orgresearchgate.netrsc.org This emission is characterized by a vibronic structure corresponding to the Mo=O stretching frequency (~950 cm⁻¹), indicating that the electronic transition is coupled to the vibration of the molybdenum-oxo bond. rsc.orgresearchgate.net Although detailed luminescence studies on Mo(VI)OF₄ itself are scarce, the study of related lower-valent species provides insight into the electronic excited states accessible in oxomolybdenum systems. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Molybdenum Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons. This compound(VI) is a d⁰ complex and is therefore diamagnetic and EPR-silent. However, its one-electron reduction product, the molybdenum(V) species [MoOF₄]⁻ or its adducts like [MoOF₄(L)]⁻, are paramagnetic (d¹) and can be readily studied by EPR. acs.org

For instance, the EPR spectrum of the [MoOF₅]²⁻ anion, which is structurally related to [MoOF₄(L)]⁻, shows characteristic g-values (gₐᵥ ≈ 1.91) and molybdenum hyperfine coupling constants (A(⁹⁵Mo)ₐᵥ ≈ 68 x 10⁻⁴ cm⁻¹). researchgate.net The observation of superhyperfine coupling to fluorine ligands is a definitive indicator of their presence in the first coordination sphere and provides a measure of the covalent character of the Mo-F bonds. These studies on Mo(V) species are crucial for understanding the redox chemistry of this compound systems and for characterizing the products of their electron-transfer reactions. acs.orgrsc.orgnih.gov

Table 3: Representative EPR Parameters for Related Mo(V) Oxohalide Complexes

| Complex | g-value (isotropic, g₀) | Mo Hyperfine (A₀, 10⁻⁴ cm⁻¹) |

| [MoOF₅]²⁻ | 1.910 | 68.2 |

| [MoOCl₄(H₂O)]⁻ | 1.944 | 50.1 |

Note: Data for complexes structurally related to the one-electron reduced form of this compound. The parameters are highly sensitive to the specific ligand environment. researchgate.net

Advanced Spectroscopic Methods (e.g., Wavelength-Selective IRMPD, X-ray Photoelectron Spectroscopy, Photoluminescence)

Advanced spectroscopic techniques provide deeper insights into the structural and electronic properties of this compound and related systems.

Wavelength-Selective Infrared Multiple-Photon Dissociation (IRMPD) Spectroscopy

While direct wavelength-selective IRMPD studies on isolated this compound are not widely reported, this technique has been effectively used to determine the intrinsic structure of other gas-phase oxo-molybdenum complexes. For example, in studies of oxo-molybdenum complexes with dithiolene ligands, IRMPD spectroscopy, in conjunction with density functional theory (DFT) calculations, has allowed for the assignment of vibrational frequencies for key functional groups, including the Mo=O stretch. nih.gov This method is powerful for elucidating the geometry and bonding within such molecules in the absence of crystal packing forces. For related molybdenum oxide species, IRMPD has also been instrumental in characterizing their structures. hud.ac.uk

X-ray Photoelectron Spectroscopy (XPS)

X-ray photoelectron spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For molybdenum compounds, XPS is particularly useful for determining the oxidation state of the molybdenum atom.

The binding energy of the Mo 3d electrons is characteristic of the oxidation state. In molybdenum oxides, the Mo 3d₅/₂ binding energy for Mo(VI) in MoO₃ is typically observed around 232.5-233.0 eV, while for Mo(IV) in MoO₂, it is found at lower binding energies, approximately 229.3 eV. edaq.comulb.be For this compound(VI), the presence of highly electronegative fluorine atoms is expected to shift the Mo 3d binding energy to a higher value compared to MoO₃. This is due to the increased withdrawal of electron density from the molybdenum center.

The table below provides a comparative overview of Mo 3d₅/₂ binding energies for various molybdenum compounds, which helps in estimating the expected range for MoOF₄.

| Compound | Molybdenum Oxidation State | Mo 3d₅/₂ Binding Energy (eV) | Reference |

| Mo (metal) | 0 | ~228.0 | edaq.com |

| MoO₂ | +4 | ~229.3 | edaq.comulb.be |

| Mo(V) species | +5 | 231.6 - 231.9 | edaq.com |

| MoO₃ | +6 | ~232.5 - 233.0 | edaq.comulb.be |

| MoOF₄ (estimated) | +6 | >233.0 |

Photoluminescence

Direct photoluminescence studies on this compound are scarce in the literature. However, investigations into the luminescence properties of a closely related compound, trans-[MoOF(pyridine)₄]BF₄, provide valuable insights. cambridge.orgals-japan.comiaea.org This complex exhibits a broad luminescence band with a maximum at approximately 13,000 cm⁻¹. cambridge.orgals-japan.comiaea.org The vibronic structure resolved in the luminescence spectrum shows intervals corresponding to the molybdenum-oxo stretching frequency, which is observed at around 953 cm⁻¹ in the Raman spectrum. cambridge.orgals-japan.com

The study of the pressure dependence of the luminescence of trans-[MoOF(pyridine)₄]BF₄ reveals a red-shift of -8 cm⁻¹ kbar⁻¹, indicating changes in the metal-ligand bonding and geometry under pressure. cambridge.orgals-japan.comiaea.org While no luminescence was detected for matrix-isolated MoOF₄ in earlier studies, the behavior of the pyridine adduct suggests that the oxo-molybdenum fluoride (B91410) core can be part of a luminescent system.

| Compound | Luminescence Maximum (cm⁻¹) | Vibronic Structure (Mo=O stretch, cm⁻¹) | Reference |

| trans-[MoOF(pyridine)₄]BF₄ | ~13,000 | ~950 | cambridge.orgals-japan.comiaea.org |

Reactivity and Mechanistic Studies of Tetrafluoro Oxo Molybdenum

Ligand Exchange and Substitution Reactions

Ligand exchange reactions in coordination compounds, including tetrafluoro(oxo)molybdenum (MoOF₄), involve the replacement of one or more ligands in the coordination sphere of the central metal ion by other ligands. libretexts.org These reactions are fundamental to understanding the reactivity and catalytic potential of such complexes. The mechanisms of these reactions can vary and are influenced by several factors, including the nature of the metal, the ligands, and the reaction conditions.

Mechanisms of Ligand Displacement

Ligand displacement reactions in octahedral complexes, a common geometry for molybdenum compounds, can proceed through a continuum of mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). dalalinstitute.comlibretexts.org

Dissociative (D) Mechanism: This is a two-step process where a ligand first dissociates from the metal center, forming an intermediate with a lower coordination number. This is followed by the coordination of the incoming ligand. dalalinstitute.comlibretexts.org For 18-electron complexes, this is a more likely pathway as it involves a 16-electron intermediate, avoiding a 20-electron transition state. libretexts.org The rate of this reaction is typically dependent only on the concentration of the starting complex (first-order). dalalinstitute.com

Associative (A) Mechanism: In this mechanism, the incoming ligand first attacks the metal center, forming an intermediate with a higher coordination number. Subsequently, the leaving group detaches. dalalinstitute.comlibretexts.org This pathway is more common for complexes with fewer than 18 electrons, such as 14- and 16-electron complexes of group 10 metals. libretexts.org The reaction rate depends on the concentrations of both the complex and the incoming ligand (second-order). dalalinstitute.com

Interchange (I) Mechanism: This mechanism is considered a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing. There is no distinct intermediate formed. dalalinstitute.com The interchange mechanism can be further classified as dissociative interchange (Id) or associative interchange (Ia), depending on the degree of bond breaking or bond making in the transition state. Most ligand displacement reactions are believed to occur via the interchange route. dalalinstitute.com

Studies on molybdenum(VI) oxide tetrafluoride complexes with neutral O-donor ligands like acetonitrile (B52724) have shown that these complexes undergo ligand substitution. For example, [MoOF4(MeCN)] reacts with ligands such as tetrahydrofuran (B95107) (thf), triphenylphosphine (B44618) oxide (Ph3PO), and dimethyl sulfoxide (B87167) (dmso) to form six-coordinate [MoOF4(L)] complexes. researchgate.net The precise mechanism for MoOF₄ itself is not extensively detailed in the provided results, but the reactivity of its derivatives suggests that ligand displacement is a key reaction pathway.

Factors Influencing Coordination Lability and Selectivity

The lability (the rate at which ligands are exchanged) and selectivity (the preference for one incoming ligand over another) of coordination complexes are influenced by a variety of electronic and steric factors.

Electronic Factors:

Oxidation State and Electron Configuration of the Metal: Generally, metal ions with higher charges are expected to bind ligands more tightly, leading to less lability. libretexts.org However, there are exceptions; for instance, Mo(V) compounds are more labile than Mo(III) compounds, indicating that factors other than just charge are at play. libretexts.org The d-electron configuration is crucial; complexes with electrons in anti-bonding e.g., orbitals are more labile. uci.edu

Ligand Field Stabilization Energy (LFSE): The LFSE can influence the activation energy for substitution reactions. Complexes with high LFSE are often more inert. uci.edu

π-Acceptor and π-Donor Properties of Ligands: Strong π-acceptor ligands can slow down the dissociation of other ligands, while π-donor ligands can speed it up. uci.edu

Basicity of the Incoming Ligand: In associative reactions, the rate often increases with the basicity of the incoming ligand. uci.edu

Steric Factors:

Size of the Metal Ion: Larger metal ions can often accommodate a higher coordination number. libretexts.org For a given metal, lability can be influenced by ionic radius. libretexts.org

Size and Shape of Ligands: Bulky ligands can increase steric hindrance, which can favor dissociative mechanisms by relieving steric strain in the transition state. dalalinstitute.com Conversely, very bulky ligands can hinder the approach of an incoming ligand in an associative mechanism. The steric properties of phosphine (B1218219) ligands, for example, have been shown to be a primary factor controlling the first step of some oxygen atom transfer reactions. nih.gov

Coordination Number and Geometry: The geometry of the complex plays a significant role. For instance, square planar complexes often undergo associative substitution. uci.edu

In the context of oxomolybdenum complexes, the nature of the dithiolate ligands has been shown to significantly control the reduction potential of the molybdenum center, which in turn can influence its reactivity. nih.gov The substituent position and electronic properties of ligands in molybdenum(VI) dioxo complexes also affect their catalytic activity in oxygen atom transfer reactions. whiterose.ac.uk

Oxo Transfer and Oxygen Atom Transfer (OAT) Reactions

Oxo transfer and oxygen atom transfer (OAT) are hallmark reactions of high-valent molybdenum complexes, including those analogous to this compound. These reactions are fundamental in both industrial catalysis and biological systems, where molybdoenzymes catalyze the transfer of an oxygen atom to or from a substrate. nih.gov

Oxidation of Organic Substrates Mediated by MoF4O Systems and Analogs

Molybdenum complexes are known to act as catalysts for the oxidation of various organic substrates. rsc.orgnih.gov These reactions are crucial in organic synthesis for introducing or modifying functional groups. thalesnano.com While direct data on MoF₄O is limited, its analogs, particularly other oxomolybdenum(VI) species, provide significant insight into this reactivity.

Polymer-supported molybdenum complexes have been shown to effectively catalyze the oxidation of substrates like styrene (B11656), ethylbenzene (B125841), and phenol. rsc.org For instance, the oxidation of styrene can yield products such as styrene oxide, benzaldehyde (B42025), and 1-phenylethane-1,2-diol. rsc.org Similarly, ethylbenzene can be oxidized to benzaldehyde and other products. rsc.org The use of environmentally benign oxidants like molecular oxygen or hydrogen peroxide is a key goal in this area. nih.gov

The general mechanism for OAT reactions catalyzed by dioxo-Mo(VI) complexes involves the reduction of the Mo(VI) center to Mo(IV) upon transferring an oxygen atom to a substrate (e.g., a phosphine). The resulting Mo(IV) species can then be re-oxidized by an oxygen donor (e.g., a sulfoxide) to regenerate the active Mo(VI) catalyst, completing the catalytic cycle.

Table 1: Products from the Oxidation of Organic Substrates with Molybdenum Catalysts

| Substrate | Oxidation Products | Reference |

|---|---|---|

| Styrene | Styrene oxide, benzaldehyde, 1-phenylethane-1,2-diol, benzoic acid, phenylacetaldehyde | rsc.org |

| Ethylbenzene | Benzaldehyde, phenyl acetic acid, styrene, 1-phenylethane-1,2-diol | rsc.org |

| Phenol | Catechol, p-hydroquinone | rsc.org |

Reduction Processes and Active Site Mimicry in Biological Contexts

Molybdenum is an essential element in the active sites of numerous enzymes that catalyze OAT reactions. nih.gov These molybdoenzymes fall into families such as sulfite (B76179) oxidase and DMSO reductase. nih.gov Synthetic model complexes, or "mimics," of these active sites are crucial for understanding the enzymatic mechanisms.

The reduction of dioxo-Mo(VI) complexes is a key step in their catalytic cycles. For example, reaction with phosphines like PPh₃ can lead to the formation of Mo(V) dimers or, with stronger reducing agents like PMe₃, to stable Mo(IV) complexes. nih.gov These reduced molybdenum species are then capable of abstracting an oxygen atom from a substrate.

Bioinspired molybdenum complexes containing ligands that mimic the pterin (B48896) cofactor found in molybdoenzymes have been developed. acs.org For example, complexes with pyrimidine- and pyridine-2-thiolate (B1254107) ligands have been shown to be active catalysts for the reduction of perchlorate (B79767) (ClO₄⁻) to chloride (Cl⁻), mimicking the function of perchlorate reductase. acs.org This process involves the reduction of the Mo(VI) center by a sacrificial oxygen acceptor like PPh₃ to generate a reactive Mo(IV) species that then reduces the perchlorate. acs.org

The design of these mimics often involves creating a coordination environment around the molybdenum that is structurally and functionally similar to the enzyme's active site. nih.gov This can involve using specific ligands to replicate the catalytic pockets of enzymes. nih.gov

Kinetic and Thermodynamic Parameters of OAT Reactions

The kinetics and thermodynamics of OAT reactions provide deep insights into the reaction mechanisms. Studies on model systems have elucidated the factors that govern the rates of these reactions.

Kinetic studies of the reaction between dioxo-Mo(VI) complexes and phosphines have shown that the reaction often proceeds through the formation of an intermediate where the phosphine is bound to an oxo ligand. researchgate.net The reactivity of the phosphines often correlates with their basicity. researchgate.net For some systems, the rate-determining step has been identified as the initial OAT from the Mo(VI) complex to the oxygen acceptor. acs.org

Activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can help to distinguish between different mechanistic pathways. For example, negative activation entropies are consistent with an associative mechanism where the transition state is more ordered than the reactants. researchgate.net In a study of manganese(IV)-oxo complexes, it was found that activation barriers were predominantly controlled by enthalpic factors. rsc.org

The thermodynamic driving force of the reaction is also critical. The reduction of perchlorate to chlorate (B79027) by a Mo(IV) species, for instance, has been calculated to be a highly exergonic process with low kinetic barriers. acs.org

Table 2: Kinetic Data for OAT Reactions

| Reaction | Key Kinetic Finding | Reference |

|---|---|---|

| [MoO₂(mnt)₂]²⁻ + Phosphines | Reactivity sequence (PEt₃ > PEt₂Ph > PEtPh₂ > PPh₃) reflects phosphine basicity. | researchgate.net |

| [MoO₂L₂] + PPh₃ (L = PymS, PyS, 4-MePyS) | OAT is 5 times faster for the PymS system than for the PyS and 4-MePyS systems. | nih.gov |

| Mo(V)₂O₃I₂(dtc)₂ + Pyridine-N-oxides | Saturation kinetics observed, indicating a pre-equilibrium step. Electron-releasing groups on the N-oxide slow the reaction. | nova.edu |

| Catalytic reduction of ClO₄⁻ by [MoO₂L₂]/PPh₃ | The rate-determining step is the initial OAT from [MoO₂L₂] to PPh₃. | acs.org |

Bridging Chemistry and Oligomerization

The ability of this compound to form bridged structures is a central feature of its chemistry, leading to the formation of a diverse array of dimeric and polymeric species. Both oxygen and halogen atoms can act as bridging ligands, giving rise to complex architectures.

While solid this compound itself is a coordination polymer linked by bridging fluorine atoms, its reaction chemistry provides access to various oxo-bridged species. wikipedia.org These reactions often involve hydrolysis or reaction with oxygen-containing reagents.

The formation of the dimeric anion [Mo₂O₂F₉]⁻, which features a fluorine bridge, can be seen as a result of the Lewis acidic behavior of MoOF₄ in the presence of fluoride (B91410) ions. researchgate.net However, under certain conditions, oxo-bridged structures can be formed. For instance, the reaction of [MoO₂(L–O)]PF₆ with PPh₃ in solvents other than methanol (B129727) leads to the formation of the Mo(V) dimer (L–O)OMo(μ-O)MoO(L–O)₂. rsc.org This demonstrates the propensity of lower-valent molybdenum species, often formed via reduction of Mo(VI) precursors like MoOF₄, to form stable μ-oxo bridged dimers.

Furthermore, solvothermal synthesis techniques have yielded novel polyoxofluoromolybdate clusters. An example is the {Mo₄O₁₂F₂}²⁻ cluster, which contains two {MoO₄F₂} octahedra sharing an edge defined by the fluoride ligands. researchgate.net These complex structures highlight the rich oligomerization chemistry accessible from molybdenum oxyfluoride precursors, often involving a combination of oxo and fluoro bridges.

A specific example of an oxo-bridged binuclear molybdenum(V) complex is μ-oxo-bis(oxo(2,2'-methyliminodiethanethiolato)molybdenum(V)), Mo₂O₃(NCH₃(C₂H₄S)₂)₂. osti.gov This compound, synthesized from molybdenum precursors, exemplifies the stable [Mo₂O₃]⁴⁺ core, where two molybdenum centers are bridged by an oxygen atom.

The table below summarizes key vibrational frequencies for the Mo=O bond in different molybdenum species, providing insight into the nature of the molybdenum-oxygen bond in terminal and bridging environments.

| Compound/Ion | Vibrational Frequency (ν(Mo=O)) [cm⁻¹] | Reference |

| MoOF₄ (gaseous) | 1045 | iaea.org |

| [Mo₂O₄F₆]²⁻ | - | researchgate.net |

| [Mo₂O₃(NCH₃(C₂H₄S)₂)₂] | 1667 (terminal) | osti.gov |

In the solid state, MoOF₄ exists as a coordination polymer with endless chains of octahedrally coordinated molybdenum atoms linked by cis-bridging fluorine atoms. wikipedia.org This inherent tendency to form fluorine bridges is also prominent in its reaction chemistry.

The reaction of MoOF₄ with alkali metal fluorides in anhydrous hydrogen fluoride (aHF) solutions leads to the formation of salts containing the dimeric anion [Mo₂O₂F₉]⁻. researchgate.net Single-crystal X-ray diffraction studies of compounds like Rb[Mo₂O₂F₉] have revealed the structure of this anion, which consists of two MoOF₄ units linked by a single bridging fluorine atom. researchgate.net The Mo-F-Mo bridge is a key feature of this system.

The formation of such anions is a result of the Lewis acidity of MoOF₄, where it accepts a fluoride ion to form [MoOF₅]⁻, which can then dimerize. The equilibrium between [MoOF₅]⁻ and [Mo₂O₂F₉]⁻ in HF solutions has been studied, indicating the relative stability of the fluorine-bridged dimer. uleth.ca

The table below presents selected bond lengths for a representative halogen-bridged system, illustrating the geometry around the molybdenum centers.

| Compound | Mo-F(terminal) Bond Length (Å) | Mo-F(bridging) Bond Length (Å) | Reference |

| Rb[Mo₂O₂F₉] | - | - | researchgate.net |

| [MoOF₄]n (solid) | ~1.83 | ~2.06 and ~2.26 | wikipedia.org |

Interaction with Organometallic Species and Halogenation Reactions

This compound engages in a variety of reactions with organometallic reagents and is also a key participant in halogenation and halide exchange reactions. These reactions are fundamental to the synthesis of a wide range of organometallic and inorganic molybdenum compounds.

The reaction of molybdenum hexafluoride with hexamethyldisiloxane (B120664), (Me₃Si)₂O, in acetonitrile provides a convenient route to the acetonitrile adduct of this compound, [MoOF₄(MeCN)]. wikipedia.orgresearchgate.net This adduct is a valuable starting material for the synthesis of other complexes. For example, it reacts with various neutral O- and N-donor ligands to form six-coordinate [MoOF₄(L)] complexes. researchgate.net The use of silyl (B83357) compounds as a source of oxygen for the conversion of MoF₆ to MoOF₄ highlights a key interaction with organosilicon reagents.

The interaction of MoOF₄ with other organometallic reagents can lead to more complex transformations. While direct reactions with highly nucleophilic organometallics like Grignard or organolithium reagents are not extensively detailed in the provided search results, the general reactivity of such reagents with metal-oxo species suggests the possibility of addition to the Mo=O bond or substitution of the fluoride ligands. libretexts.orgsaskoer.calibretexts.orgvaia.comyoutube.com

MoOF₄ also participates in halogen exchange reactions. For instance, reactions with reagents like PCl₃, AsCl₃, and SbCl₃ can lead to the substitution of fluoride for chloride, although these reactions can often result in mixtures of products. uleth.ca The synthesis of MoCl₆ has been achieved through a halide exchange reaction between MoF₆ and BCl₃, and similar principles can apply to MoOF₄. researchgate.net These reactions underscore the potential of MoOF₄ as a precursor for mixed-halide and non-fluoride molybdenum compounds.

The following table provides examples of reactions involving MoOF₄ with organometallic and halogenating agents.

| Reactants | Product(s) | Reference(s) |

| MoF₆ + (Me₃Si)₂O + CH₃CN | [MoOF₄(MeCN)] + 2 (CH₃)₃SiF | wikipedia.orgresearchgate.net |

| MoOF₄ + MF (in aHF) (M = Li-Cs) | M[Mo₂O₂F₉] | researchgate.net |

| MoOF₄ + NOF (in HF) | [NO][MoOF₅] | uleth.ca |

| MoF₆ + BCl₃ | MoCl₆ | researchgate.net |

Computational Chemistry and Theoretical Approaches to Tetrafluoro Oxo Molybdenum

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in characterizing the electronic landscape and bonding framework of tetrafluoro(oxo)molybdenum. These theoretical investigations provide a microscopic view of the interactions between the constituent atoms.

Density Functional Theory (DFT) for Ground and Excited States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules like this compound. mdpi.comchemrxiv.org DFT calculations are used to determine the ground and excited state electronic structures, offering a balance between computational cost and accuracy. mdpi.comnih.gov These methods have been successfully applied to calculate various spectroscopic features, including UV-vis, NMR, and EPR spectra for a range of inorganic compounds, including oxo-molybdenum complexes. nih.gov For instance, hybrid exchange-correlation functionals, which incorporate a portion of Hartree-Fock exchange, have been shown to provide excellent agreement between theoretical predictions and experimental data for molybdenum compounds. chemrxiv.orgnih.gov

The application of DFT allows for the elucidation of electronic transitions, such as ligand-to-metal charge-transfer (LMCT) transitions, which are crucial for understanding the optical properties of the molecule. nih.gov Furthermore, DFT calculations can predict the geometries of the ground and low-lying excited states for both neutral and anionic species of molybdenum oxide clusters. researchgate.net

Theoretical Analysis of Mo-O and Mo-F Bond Characteristics and Orders

Theoretical analyses, primarily through DFT, have provided detailed insights into the nature of the molybdenum-oxygen (Mo-O) and molybdenum-fluorine (Mo-F) bonds in this compound. These studies reveal the ionic and covalent contributions to these bonds.

The Mo-O bond in related oxomolybdenum compounds is characterized as a triple bond, consisting of one σ bond and two π bonds. researchgate.net This multiple bond character is a key feature of high-valent oxomolybdenum species. mdpi.com In contrast, the Mo-F bonds are found to be highly ionic. researchgate.net Computational studies have been employed to determine bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. For example, in a related complex, trans-[MoOF(pyridine)₄]BPh₄, the average Mo-O bond length was determined to be 1.67 Å.

The strength and nature of these bonds are influenced by various factors, including the electronic effects of other ligands in the coordination sphere. For instance, the trans influence, where a ligand influences the bond trans to it, has been quantified through computational models. nih.gov

Frontier Molecular Orbital Analysis and Electron Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. numberanalytics.comru.nlimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and stability. researchgate.net

For oxomolybdenum complexes, FMO analysis helps in understanding the nature of electronic transitions. For example, the low-energy electronic transitions in some oxomolybdenum(IV) complexes are assigned as d(xy) → d(xz), d(yz) transitions, which correspond to an n → π* transition within the Mo≡O framework. nih.gov The distribution of electrons within the molecule, including the localization of the HOMO and LUMO, can be visualized and quantified through computational methods. ru.nlresearchgate.net This provides valuable information about the reactive sites within the molecule. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By mapping out potential energy surfaces, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

Reaction Energy Profiles and Transition State Analysis

Computational methods are used to construct reaction energy profiles, which depict the energy of the system as it progresses from reactants to products. chemguide.co.uklibretexts.org These profiles reveal the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. libretexts.org The peak of this barrier corresponds to the transition state, a transient and unstable arrangement of atoms. chemguide.co.uklibretexts.org

For reactions involving oxomolybdenum complexes, such as oxygen atom transfer, DFT calculations have been used to determine the reaction mechanism. nih.gov These studies can predict whether a reaction proceeds through an associative or dissociative pathway and can calculate the enthalpy of activation (ΔH‡), which can be compared with experimental kinetic data. nih.gov The identification and characterization of transition states are crucial for understanding the factors that control the reaction rate and selectivity. nih.gov

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior and conformational changes of molecules over time. ntu.edu.twnih.gov By solving Newton's equations of motion for the atoms in a system, MD simulations can track the trajectory of each atom, revealing how the molecule moves and changes its shape. ntu.edu.tw

Solvent Effects (e.g., SMD Model) on Reactivity

The reactivity of chemical compounds is profoundly influenced by the solvent in which they are dissolved. Computational models, particularly implicit solvation models like the Solvation Model based on Density (SMD), have become indispensable tools for predicting and understanding these solvent effects. numberanalytics.comresearchgate.net The SMD model treats the solvent as a continuous medium characterized by its bulk properties, such as the dielectric constant, and calculates the solvation free energy based on the solute's electron density. researchgate.net This approach allows for the efficient yet accurate estimation of how a solvent will affect the stability of reactants, transition states, and products, thereby influencing reaction rates and equilibria.

In the context of molybdenum complexes, computational studies have demonstrated that solvent molecules can directly participate in reactions or alter the electronic structure of the metal center. For instance, in certain oxo-molybdenum systems, a coordinated solvent molecule can be displaced, or its presence can influence the energies of molecular orbitals, thereby affecting the complex's redox potential and reactivity. nih.gov Studies on related molybdenum compounds have utilized the SMD model to evaluate the relative stability of different species in solution, confirming that solvent interactions can drive reactions towards specific products. cnr.it For example, the model has been used to show that certain reactions are strongly shifted to the right in aqueous environments. cnr.it While direct computational studies on the solvent effects on this compound using the SMD model are not extensively detailed in the provided results, the principles derived from similar systems are highly applicable. The high polarity of the Mo=O and Mo-F bonds in MoOF₄ suggests that its reactivity would be significantly modulated by the solvent environment.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical calculations can provide valuable insights into various forms of spectroscopy, including vibrational (Infrared and Raman), electronic (UV-Vis), and electron paramagnetic resonance (EPR).

Vibrational Spectroscopy: Density Functional Theory (DFT) calculations are routinely used to compute the vibrational frequencies of molecules. acs.orgnih.gov For instance, in studies of adducts of MoOF₄, vibrational frequency calculations have been performed to aid in the characterization of the synthesized compounds by Raman spectroscopy. acs.orgnih.gov These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule. For related molybdenum oxide fluorides, theoretical spectra have been compared with experimental data to confirm the identity of the species formed. researchgate.net

Electronic Spectroscopy: The electronic spectrum of MoOF₄ has been a subject of theoretical investigation. Symmetry-adapted cluster-configuration interaction (SAC-CI) methods have been employed to calculate the excited states and to assign the peaks observed in the visible-UV spectrum. qcri.or.jp These calculations have been shown to reproduce experimental excitation energies and intensities with good accuracy, leading to more reliable assignments of electronic transitions than previous interpretations. qcri.or.jp The transitions are often characterized as ligand-to-metal charge transfer (LMCT) excitations. qcri.or.jp

EPR Spectroscopy: For paramagnetic species derived from or related to MoOF₄, such as certain Mo(V) complexes, DFT is used to calculate EPR spectral parameters like g-tensors and hyperfine coupling constants. nih.gov These calculations are highly sensitive to the molecular geometry, including bond lengths and angles. nih.gov Studies have shown that the choice of the exchange-correlation functional and the inclusion of relativistic effects are crucial for obtaining accurate predictions of EPR parameters. nih.gov For example, in the study of [MoVOX₄]⁻ type complexes, different functionals and basis sets were tested to find the best agreement with experimental data. nih.gov

The table below summarizes some of the key spectroscopic parameters of this compound and related species that have been investigated using computational methods.

| Spectroscopic Technique | Parameter | Computational Method | Key Findings |

| Vibrational | Vibrational Frequencies | DFT (B3LYP) | Aids in the assignment of experimental Raman spectra of MoOF₄ adducts. acs.orgnih.gov |

| Electronic (UV-Vis) | Excitation Energies | SAC-CI | Reproduces experimental spectra well and assigns peaks to 1E excited states. qcri.or.jp |

| EPR | g-tensors, Hyperfine Coupling | DFT (various functionals) | Predictions are highly sensitive to molecular geometry and the chosen functional. nih.gov |

Structure-Property Relationships Derived from Theoretical Calculations

Theoretical calculations provide a deep understanding of the relationship between the molecular structure of this compound and its chemical and physical properties. By computing electronic structures and various molecular properties, researchers can elucidate the nature of chemical bonds and predict reactivity.

Bonding and Electronic Structure: Computational studies, such as those using Self-Consistent Field (SCF) and SAC-CI methods, have revealed the nature of bonding in MoOF₄. qcri.or.jp Although molybdenum has a formal oxidation state of +6, the Mo-F and Mo=O bonds exhibit significant covalent character due to back-donation from the ligands to the metal. qcri.or.jp Calculations show that the net charge on the molybdenum atom is considerably lower than its formal oxidation state. qcri.or.jp Natural Bond Orbital (NBO) analysis, often coupled with DFT calculations, provides further insights into the bonding and electronic properties of MoOF₄ and its adducts. uleth.ca

Reactivity and Lewis Acidity: Theoretical calculations have been instrumental in understanding the Lewis acid behavior of MoOF₄. acs.orgnih.govuleth.ca By computing the structures and energetics of adducts with Lewis bases like pyridine (B92270), researchers can rationalize the observed chemical behavior. acs.orgnih.govuleth.ca For instance, calculations can explain why MoOF₄ forms different types of adducts compared to the related compound MoF₅. acs.orgnih.gov The nucleophilic reactivity of the oxo ligand in d⁰ molybdenum complexes has also been investigated through computational methods, revealing that the oxo group can participate in reactions. nih.govrsc.org

Redox Properties: The electronic structure, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is directly related to the redox properties of a molecule. In related oxomolybdenum complexes, theoretical calculations have been used to understand how changes in ligand coordination affect the HOMO-LUMO gap and, consequently, the redox potential. nih.gov For oxomolybdenum tetrathiolate complexes, DFT calculations have shown that both electronic and structural factors contribute to differences in their Mo(V)/Mo(IV) reduction potentials. nih.gov These studies highlight how the covalent interaction between molybdenum and its ligands, which can be quantified by calculations, influences the electronic properties and reactivity. nih.gov

The following table presents key structure-property relationships for this compound and related compounds as determined by theoretical calculations.

| Property | Structural Feature | Computational Insight |

| Bonding | Mo-F and Mo=O bonds | Significant covalent character with back-donation from ligands to Mo. qcri.or.jp |

| Lewis Acidity | Formation of adducts | DFT and NBO analysis elucidate bonding and structural properties of adducts. acs.orgnih.govuleth.ca |

| Reactivity | Oxo ligand | Can exhibit nucleophilic character in d⁰ molybdenum complexes. nih.govrsc.org |

| Redox Potential | Ligand environment | Covalency of Mo-ligand bonds influences HOMO-LUMO gap and reduction potentials. nih.govnih.gov |

Catalytic and Transformative Applications of Tetrafluoro Oxo Molybdenum Derivatives

Applications in Organic Synthesis

High-valent oxo-molybdenum complexes, including derivatives of tetrafluoro(oxo)molybdenum, have emerged as powerful catalysts for a variety of organic reactions. rsc.org Their reactivity, which can be finely tuned by modifying the ligand sphere, allows for selective transformations under often mild conditions.

Molybdenum-catalyzed epoxidation is a cornerstone of industrial chemistry, notably for the production of propylene (B89431) oxide, and a valuable method for laboratory-scale synthesis of complex olefins. acs.org The mechanism of this transformation has been a subject of extensive research, with two primary pathways proposed: a direct oxygen atom transfer and a multi-step process involving a peroxymetallacycle intermediate. acs.org

Molybdenum(VI) diperoxo complexes of the type [MoO(O₂₎₂LL'] (where L and L' are ligands such as phosphine (B1218219) oxides) are effective for olefin epoxidation. acs.org Theoretical studies have shed light on the long-debated mechanism, favoring a single-step reaction as proposed by Sharpless over a multi-step pathway. acs.org The reaction is highly exothermic. acs.org

Catalyst design plays a crucial role in the efficiency of olefin epoxidation. For instance, (η⁵-C₅R₅)MoO₂Cl complexes are highly active catalysts for the epoxidation of olefins like cyclooctene, styrene (B11656), and 1-octene (B94956) using tert-butyl hydroperoxide (TBHP) as the oxidant. acs.orgresearchgate.net The activity of these catalysts can even surpass that of the well-established MeReO₃/H₂O₂ system. acs.org Molybdenum-based nanocatalysts, specifically mixed oxides containing molybdenum and other metals like niobium or tungsten, have shown high selectivity (92–96%) and conversion (84–95%) in the epoxidation of bulky, bio-based olefins such as methyl oleate (B1233923) under mild conditions. rsc.orgrsc.org

The choice of oxidant and solvent also significantly influences the reaction outcome. While alkyl hydroperoxides are common, hydrogen peroxide is also utilized. rsc.org The catalytic systems can be heterogeneous, employing molybdenum species supported on materials like silica (B1680970) or within metal-organic frameworks (MOFs), or homogeneous. mdpi.comscience.gov Supported molybdenum oxo species often exhibit enhanced stability and reusability. mdpi.com

Table 1: Performance of Various Molybdenum-Based Catalysts in Olefin Epoxidation

| Catalyst/System | Olefin | Oxidant | Conversion (%) | Selectivity (%) | Source(s) |

|---|---|---|---|---|---|

| Mo(75D)M-0.3 (M = Nb, W) | Methyl Oleate | TBHP | 84-95 | 92-96 | rsc.orgrsc.org |

| (η⁵-C₅Bz₅)MoO₂Cl | Cyclooctene | TBHP | High | High | acs.orgresearchgate.net |

| [MoO(O)(O₂)₂(dmpz)₂] | cis-Cyclooctene | - | - | Selective Epoxide | rsc.org |

| [MoO₃(Hpto)]·H₂O | Methyl Oleate | TBHP | 96 | 100 (to monoepoxide) | mdpi.com |

| [MoO₃(Hpto)]·H₂O | Methyl Linoleate | TBHP | - | - | mdpi.com |

| Molybdenum-containing MOFs | Alkenes/Allylic Alcohols | - | - | Size-selective | mdpi.com |

This table is interactive and allows for sorting and filtering of the data.

Molybdenum(VI) cis-dioxo complexes have been synthesized and utilized as stable and selective catalysts for the sulfoxidation of sulfides. nih.gov These catalysts demonstrate chemoselectivity, enabling the oxidation of sulfides even in the presence of other reactive functional groups. nih.gov This is particularly valuable in complex total synthesis processes. nih.gov The reactions can be designed to be environmentally friendly by using hydrogen peroxide as the oxidant in aqueous media. nih.gov

The oxidation of phosphines to phosphine oxides is another key transformation catalyzed by dioxo-Mo(VI) complexes, often studied to understand the fundamental mechanism of oxygen atom transfer (OAT) reactions. nih.gov These reactions are relevant to the function of biological oxotransferase enzymes. nih.govnih.gov The reaction typically proceeds through the formation of a phosphoryl intermediate, which then undergoes solvolysis. nih.gov The rate of this OAT reaction is influenced by both the steric and electronic properties of the phosphine substrate and the ligands on the molybdenum center. nih.gov

Table 2: Selective Oxidation of Sulfides with Molybdenum Catalysts

| Catalyst | Substrate | Product | Key Findings | Source(s) |

|---|---|---|---|---|

| Molybdenum(VI) cis-dioxo catalysts (8-10) | Various organic sulfides | Sulfoxides | High chemoselectivity, tolerant of water and H₂O₂ | nih.gov |

| Sugar-derived cis-dioxo Mo(VI) complexes | Various organic sulfides | Sulfoxides | Recyclable catalyst, first-order kinetics | rsc.org |

| Molybdenum-based metallomicellar catalyst | Organic sulfides | Sulfoxides or Sulfones | Controlled and selective oxidation in aqueous medium | researchgate.net |

| Cp′Mo(CO)₃Cl | Dialkyl, aryl-alkyl, benzylic sulfides | Sulfoxides or Sulfones | Mild and selective with H₂O₂ or TBHP | researchgate.net |

This table is interactive and allows for sorting and filtering of the data.

A significant advancement in sustainable energy research is the use of molecular molybdenum-oxo complexes as catalysts for the generation of hydrogen gas from water. researchgate.netnih.govberkeley.edu This represents a paradigm shift, as high-valent metal-oxo species were traditionally viewed as oxidation catalysts. rsc.org A specific molybdenum-oxo complex has been shown to catalytically produce hydrogen from neutral buffered water and even seawater with high turnover frequencies and numbers. berkeley.edu

The catalytic cycle is proposed to involve a Mo(II) species that reductively cleaves water to release H₂. berkeley.edu More recent work has explored (oxo)molybdenum(V) corrole (B1231805) complexes for hydrogen evolution. researchgate.netnih.gov These studies investigate how proton-assisted two-electron reduction can generate a highly reactive molybdenum(III) species capable of reducing protons to hydrogen gas. nih.gov Under heterogeneous conditions, one such catalyst demonstrated a 97% Faradaic efficiency for the hydrogen evolution reaction (HER) from acidic water, highlighting the potential of molybdenum-based complexes in green energy applications. researchgate.netnih.gov

Advanced Polymerization Chemistry

Derivatives of this compound are precursors to highly active catalysts in the field of polymer chemistry, particularly in olefin metathesis and ring-opening polymerization.

Molybdenum oxo-alkylidene complexes are highly effective catalysts for olefin metathesis. nih.gov The development of well-characterized, metathetically active molybdenum oxo-alkylidene complexes has been a significant achievement, as they were previously elusive compared to their imido analogues. nih.gov Cationic d⁰ Group 6 olefin metathesis catalysts, including molybdenum oxo-alkylidenes, often show superior activity compared to their neutral counterparts, and their performance can be further enhanced by immobilization on supports like silica. rsc.org

For instance, cationic molybdenum oxo-alkylidene complexes stabilized by N-heterocyclic carbenes (NHCs) have been developed. rsc.org When immobilized on silica, one such complex demonstrated the highest productivity among existing molybdenum oxo-alkylidene catalysts for terminal olefins. rsc.org The nature of the anionic ligands also plays a critical role in tuning the catalytic activity. ethz.ch For example, the use of a weakly σ-donating nonafluoro-tert-butoxy ligand significantly boosts the catalytic performance in the metathesis of both terminal and internal olefins. ethz.ch

In situ generation of olefin metathesis catalysts from Mo(VI)-oxo complexes, such as MoOCl₂(OR)₂(OEt₂), has also been demonstrated. nih.govnih.gov The catalytic activity of these in situ generated species is correlated with the electron-withdrawing character of the alkoxide ligands. nih.govnih.gov

Table 3: Activity of Molybdenum Oxo-Alkylidene Metathesis Catalysts

| Catalyst System | Metathesis Type | Key Features | Source(s) |

|---|---|---|---|

| [Mo(O)(CHCMe₃)(IMes)(O-1,3-dimesityl-C₆H₃)⁺] on Silica | Alkene Metathesis | High productivity for terminal olefins | rsc.org |

| Mo(O){=CH-4-(MeO)C₆H₄}(THF)₂{ORF₉}₂ | Terminal & Internal Olefins | High activity due to weakly σ-donating ORF₉ ligand | ethz.ch |

| MoOCl₂(OR)₂(OEt₂) / Organosilicon Reductant | Olefin Metathesis | In situ generation; activity tuned by alkoxide ligand | nih.govnih.gov |

| Mo(O)(CHAr)(OHIPT)Cl(PMe₃) / B(C₆F₅)₃ | ROMP of Cyclooctene | Initiates ring-opening metathesis polymerization | nih.gov |

This table is interactive and allows for sorting and filtering of the data.

The ring-opening polymerization (ROP) of cyclic esters is a primary method for synthesizing biodegradable aliphatic polyesters. frontiersin.orgrsc.orgmdpi.com Mono-oxo molybdenum(VI) complexes bearing chelating aryloxide ligands have been investigated as catalysts for the ROP of various lactones, including ε-caprolactone (ε-CL), δ-valerolactone (δ-VL), and ω-pentadecalactone (ω-PDL). nih.gov

For example, complexes such as {[Mo(O)]L₂}₂ (where L is derived from a tetra-phenol) have shown to be effective catalysts for the polymerization of ε-CL and δ-VL. nih.gov The performance of these catalysts is influenced by the structure of the chelating ligand. While active for smaller ring-sized lactones, these particular molybdenum complexes were found to be inactive for the ROP of the larger ω-PDL and exhibited poor control over the polymerization. nih.gov The design of catalysts for ROP is a delicate balance of factors including the metal's Lewis acidity, ligand sterics and electronics, and the nature of the initiator, all of which influence catalytic activity and the properties of the resulting polymer. frontiersin.org

Industrial Catalytic Processes

Molybdenum compounds are pivotal in large-scale industrial catalysis, contributing to cleaner energy and the synthesis of essential chemicals. The unique electronic and structural properties of molybdenum allow it to facilitate a variety of challenging chemical transformations.

Molybdenum-based catalysts are cornerstones in petroleum refining, where they are used for hydrodesulfurization (HDS) and hydrodeoxygenation (HDO) processes. These processes are critical for removing sulfur and oxygen impurities from crude oil fractions, which is necessary to meet environmental regulations on fuel emissions and to prevent the poisoning of downstream catalysts. Typically, molybdenum disulfide (MoS₂) is the active catalyst, often promoted by cobalt or nickel.

While direct applications of this compound in HDS and HDO are not widely documented, the fundamental catalytic activity of molybdenum in these reactions makes its derivatives an area of interest. The function of these catalysts hinges on the ability of the molybdenum centers to create active sites for the cleavage of carbon-sulfur and carbon-oxygen bonds. researchgate.netfu-berlin.deresearchgate.net For instance, in HDO, the introduction of molybdenum to a nickel-silica catalyst has been shown to promote the hydrodehydration of alcohols and suppress the decarbonylation of aldehydes, leading to higher selectivity towards the desired alkane products. mdpi.com The interaction between nickel and molybdenum facilitates the reduction of Mo species, which enhances the catalyst's activity. mdpi.com Modeling studies of HDS, HDN (hydrodenitrogenation), and HDO catalysis provide insight into the reaction mechanisms at the molecular level, which can guide the design of new, more efficient catalysts. fu-berlin.deresearchgate.net

Role of Molybdenum in HDO Catalysis

| Catalyst System | Promoter Role of Mo | Observed Effect | Reference |

|---|---|---|---|

| NiMo/SiO₂ | Promotes hydrodehydration of alcohols | Selectivity to alkane-Cₓ > 70% | mdpi.com |

| MoS₂-based | Primary catalyst for C-O bond cleavage | Requires harsh operating conditions (>300 °C) | researchgate.net |

| General Mo Catalysts | Facilitates reduction of Mo species | Enhances overall catalyst activity by creating oxygen vacancies | mdpi.com |

The catalytic conversion of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into alcohols is a significant industrial process for producing fuels and chemical feedstocks. Molybdenum-based catalysts, particularly molybdenum sulfide (B99878) (MoS₂) and molybdenum carbide (Mo₂C), are highly effective for this transformation. nih.govrsc.orggoogle.com These catalysts can be tailored to favor the production of higher alcohols (C₂₊OH), which are valuable as fuel additives and chemical intermediates. rsc.orgd-nb.infomdpi.com